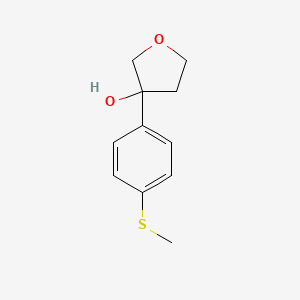

3-(4-Methylsulfanylphenyl)oxolan-3-ol

Description

3-(4-Methylsulfanylphenyl)oxolan-3-ol is a tetrahydrofuran (oxolane) derivative featuring a hydroxyl group at the 3-position of the oxolane ring and a para-methylsulfanyl-substituted phenyl group attached to the same carbon. While direct synthesis or application data for this compound are absent in the provided evidence, its structural analogs (e.g., halogenated or alkylated oxolan-3-ol derivatives) offer insights into its properties .

Properties

IUPAC Name |

3-(4-methylsulfanylphenyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-14-10-4-2-9(3-5-10)11(12)6-7-13-8-11/h2-5,12H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWOBDANRAOSGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2(CCOC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)C2(CCOC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylsulfanylphenyl)oxolan-3-ol involves specific chemical reactions and conditions. While detailed synthetic routes are proprietary and may vary, general methods include:

Starting Materials: The synthesis typically begins with commercially available precursors.

Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts, specific temperatures, and solvents to ensure the desired product is obtained.

Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the required purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized processes to ensure efficiency and cost-effectiveness. This may involve:

Batch Processing: Large-scale batch reactors are used to produce significant quantities of the compound.

Continuous Flow Systems: For higher efficiency, continuous flow systems may be employed, allowing for the constant production of the compound with minimal downtime.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylsulfanylphenyl)oxolan-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, often altering its chemical properties.

Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, resulting in new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Catalysts: Catalysts like palladium on carbon or platinum may be employed to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce hydrogenated forms.

Scientific Research Applications

3-(4-Methylsulfanylphenyl)oxolan-3-ol has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

Industry: this compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(4-Methylsulfanylphenyl)oxolan-3-ol exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

Pathways: It can influence various biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 3-(4-Methylsulfanylphenyl)oxolan-3-ol and related oxolan-3-ol derivatives:

*Note: Molecular formulas and weights for aromatic oxolan-3-ol derivatives are inferred based on structural analogs (e.g., 3-(4-Chlorophenyl)oxolan-3-ol in ).

Key Comparative Insights:

Substituent Effects :

- The methylsulfanyl group (-SCH₃) in the target compound is electron-donating via resonance, contrasting with electron-withdrawing groups like -Cl or -F in analogs . This may enhance electrophilic aromatic substitution reactivity or reduce acidity compared to halogenated derivatives.

- Allyl-substituted oxolan-3-ol (C₇H₁₂O₂) lacks aromaticity, making it more reactive in addition or polymerization reactions .

Halogenated derivatives (e.g., 4-Cl or 4-F) are likely less polar than the methylsulfanyl variant due to reduced hydrogen-bonding capacity.

Synthesis and Stability :

- Multiple oxolan-3-ol derivatives in (e.g., 3-(4-Trifluoromethylphenyl)oxolan-3-ol) are listed as discontinued, possibly due to synthetic challenges or instability under storage conditions.

- The allyl-substituted analog (95% purity) demonstrates commercial viability, suggesting robust synthetic protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.